



# **Application Notes and Protocols for Testing Tug-469 Activity**

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## For Researchers, Scientists, and Drug Development **Professionals**

Introduction

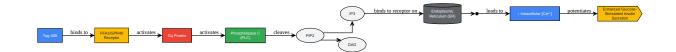
Tug-469 is a potent and selective agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as G-protein coupled receptor 40 (GPR40).[1][2][3] FFA1 is predominantly expressed in pancreatic β-cells and its activation enhances glucose-stimulated insulin secretion (GSIS).[1][3] This makes **Tug-469** a promising candidate for the development of the the the therapeutics for type 2 diabetes mellitus. These application notes provide detailed protocols for cell-based assays to characterize the activity of **Tug-469**.

#### Mechanism of Action

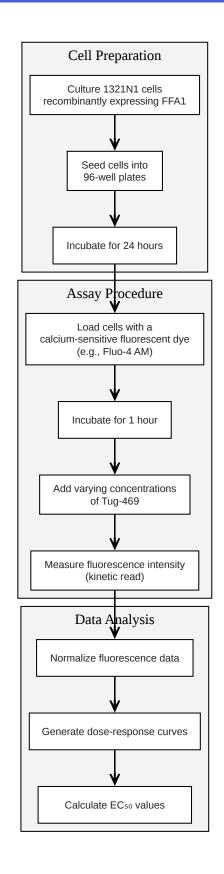
Tug-469 selectively binds to and activates FFA1, a Gq protein-coupled receptor. This activation stimulates the phospholipase C (PLC) signaling pathway, leading to an increase in intracellular inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, resulting in a transient increase in intracellular Ca2+ levels. This elevation in intracellular calcium is a key step in potentiating glucose-stimulated insulin secretion from pancreatic  $\beta$ -cells.

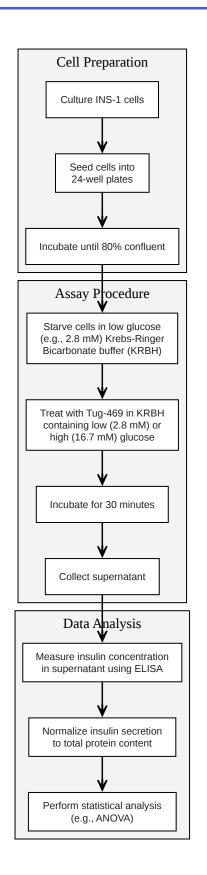
### **Signaling Pathway of Tug-469**











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### References

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- 2. medchemexpress.com [medchemexpress.com]
- 3. In vitro and mouse in vivo characterization of the potent free fatty acid 1 receptor agonist TUG-469 PubMed [pubmed.ncbi.nlm.nih.gov]
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